molecular formula C13H10O4 B5876407 2-acetylphenyl 2-furoate

2-acetylphenyl 2-furoate

Cat. No. B5876407
M. Wt: 230.22 g/mol
InChI Key: IUXXBBAXOMSNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetylphenyl 2-furoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as APF and has a chemical formula of C14H10O3. It is a yellowish powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Mechanism of Action

The mechanism of action of 2-acetylphenyl 2-furoate is dependent on its application. In the case of its use as a fluorescent probe for metal ions, APF binds with the metal ion and undergoes a conformational change that results in fluorescence enhancement. The mechanism of action for its use as a photosensitizer for PDT involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen can react with biomolecules such as lipids, proteins, and DNA, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-acetylphenyl 2-furoate are dependent on its application. In the case of its use as a fluorescent probe for metal ions, APF does not have any significant biochemical or physiological effects. However, its use as a photosensitizer for PDT can lead to cell death in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-acetylphenyl 2-furoate in lab experiments include its high selectivity for metal ions, its high singlet oxygen quantum yield, and its low toxicity. However, some limitations include its sensitivity to pH and temperature, which can affect its fluorescence properties, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-acetylphenyl 2-furoate. One area of research is the development of more sensitive and selective sensors for the detection of metal ions. Another area of research is the optimization of APF as a photosensitizer for PDT, including the development of more efficient delivery systems and the investigation of its efficacy in vivo. Additionally, the development of new synthetic methods for APF and the investigation of its potential applications in other fields such as materials science and catalysis are also promising areas of research.

Synthesis Methods

The synthesis of 2-acetylphenyl 2-furoate involves the reaction of 2-acetylphenol and furoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization. This method has been reported in various scientific literature, and it is a reliable and efficient way to synthesize APF.

Scientific Research Applications

2-acetylphenyl 2-furoate has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. APF has been shown to selectively bind with metal ions such as Zn2+, Cd2+, and Hg2+ and exhibit a significant fluorescence enhancement. This property has been utilized in the development of sensors for the detection of metal ions in environmental and biological samples.
Another area of research is the use of APF as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells. APF has been shown to have a high singlet oxygen quantum yield, which makes it a promising candidate for PDT.

properties

IUPAC Name

(2-acetylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-9(14)10-5-2-3-6-11(10)17-13(15)12-7-4-8-16-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXXBBAXOMSNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Acetylphenyl) furan-2-carboxylate

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